molecular formula C8H11N5O2 B15419828 2-[(2-Amino-7H-purin-7-yl)methoxy]ethan-1-ol CAS No. 114810-83-2

2-[(2-Amino-7H-purin-7-yl)methoxy]ethan-1-ol

Cat. No.: B15419828
CAS No.: 114810-83-2
M. Wt: 209.21 g/mol
InChI Key: CNZFXDSUBCWQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-7H-purin-7-yl)methoxy]ethan-1-ol is a useful research compound. Its molecular formula is C8H11N5O2 and its molecular weight is 209.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

114810-83-2

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

2-[(2-aminopurin-7-yl)methoxy]ethanol

InChI

InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)11-4-13(6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12)

InChI Key

CNZFXDSUBCWQHC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2COCCO

Origin of Product

United States

Biological Activity

2-[(2-Amino-7H-purin-7-yl)methoxy]ethan-1-ol, also known as a purine derivative, has garnered attention in pharmacological research due to its structural similarities to nucleobases and its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical formula for this compound is C8H11N5O2C_8H_{11}N_5O_2 with a molecular weight of 197.21 g/mol. Its structure includes a methoxy group and an amino group attached to a purine base, which is essential for its biological interactions .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Nucleoside Analogue : As a purine derivative, it may mimic natural nucleosides, potentially inhibiting nucleoside transporters or interfering with nucleic acid synthesis.
  • Antiviral Properties : Research indicates that purine derivatives can exhibit antiviral activity by inhibiting viral replication through incorporation into viral RNA or DNA .
  • Antitumor Activity : Some studies suggest that compounds with purine structures can induce apoptosis in cancer cells, enhancing their potential as anticancer agents .

Biological Activity Overview

Activity Type Description References
AntiviralInhibits viral replication; potential use in treating viral infections.
AntitumorInduces apoptosis in cancer cells; shows promise in cancer therapy.
AntimicrobialExhibits activity against certain bacterial strains.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antiviral Efficacy : A study demonstrated that purine derivatives can significantly reduce viral load in infected cell lines, suggesting their potential use as antiviral agents .
  • Cancer Research : In vitro studies showed that this compound could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Studies : Research indicated that the compound exhibits antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in treating resistant infections .

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